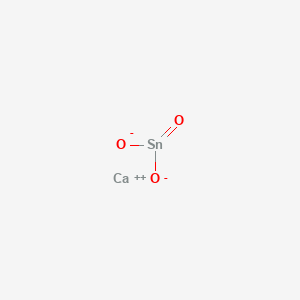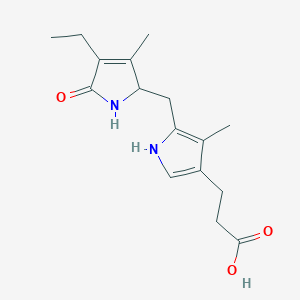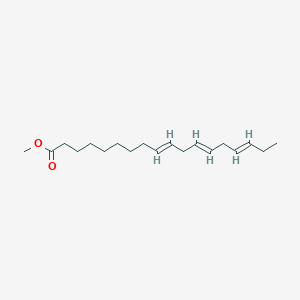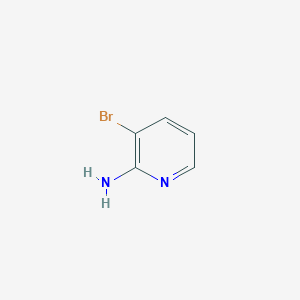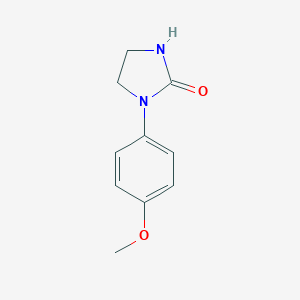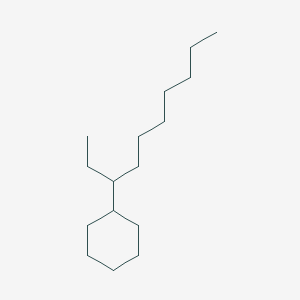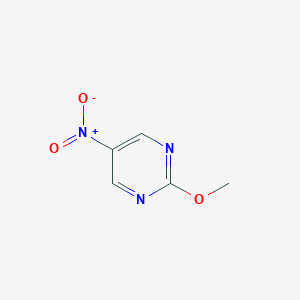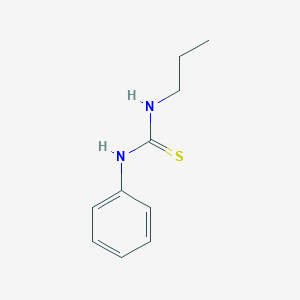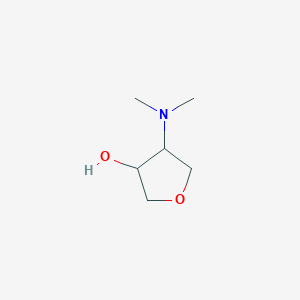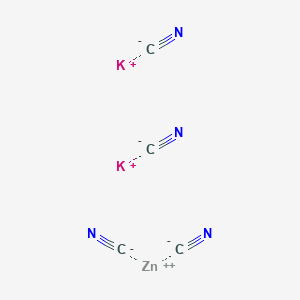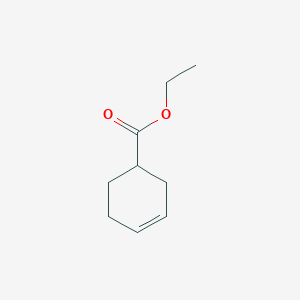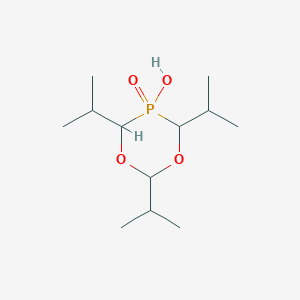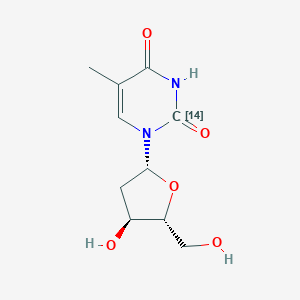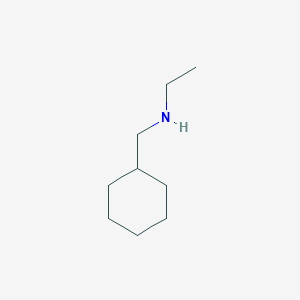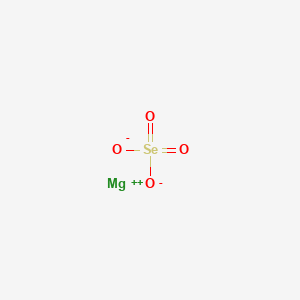
Magnesium selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium selenate is a chemical compound that is composed of magnesium, selenium, and oxygen. It is a white crystalline solid that is soluble in water. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Environmental Applications
Magnesium selenate, in the context of environmental sciences, has been explored for its potential in wastewater treatment. Magnesium oxide (MgO), which interacts with selenate (SeO4), has been studied for its ability to sorb various pollutants. The addition of Al3+ to MgO significantly enhances SeO4 sorption due to the formation of layered double hydroxide. This finding suggests the potential use of MgO and Al species as novel stabilizers for immobilizing SeO4 in environmental applications (Li et al., 2021).
2. Crystallography and Material Science
The structural properties of various hydrates of magnesium selenate have been extensively studied. For example, MgSeO4·9H2O and MgSeO4·11H2O have been analyzed for their crystal structures using X-ray powder diffraction. These studies provide insights into the crystallographic properties of magnesium selenate hydrates, which are crucial for understanding their potential applications in material science and other fields (Fortes, 2015).
3. Agriculture and Plant Sciences
In agriculture, studies have shown that selenate, potentially including magnesium selenate, plays a role in the biofortification of crops such as rice. Soil selenate application has been found to be effective for shoot dry matter production and grain selenium accumulation. These findings are relevant for improving the selenium content in edible plant parts, which could lead to health benefits (Boldrin et al., 2013).
Propiedades
Número CAS |
14986-91-5 |
|---|---|
Nombre del producto |
Magnesium selenate |
Fórmula molecular |
MgSeO4 MgO4Se |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
magnesium;selenate |
InChI |
InChI=1S/Mg.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
VWCLCSQRZVBEJD-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Mg+2] |
SMILES canónico |
[O-][Se](=O)(=O)[O-].[Mg+2] |
Otros números CAS |
14986-91-5 |
Números CAS relacionados |
7783-08-6 (Parent) |
Sinónimos |
Acid, Selenic Ammonium Selenate calcium selenate disodium selenate Magnesium Selenate Monosodium Selenate Potassium Selenate selenate Selenate, Ammonium Selenate, Calcium Selenate, Disodium Selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, Sodium selenic acid selenic acid, ammonium salt selenic acid, calcium salt Selenic Acid, Diammonium Salt selenic acid, disodium salt, 75Se-labeled selenic acid, disodium salt, decahydrate selenic acid, magnesium salt Selenic Acid, Monosodium Salt selenic acid, potassium salt sodium selenate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



